1-(5-iodo-1H-indol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Iodo-1H-indol-2-yl)ethanone is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a focal point in medicinal chemistry . The compound’s structure includes an indole ring substituted with an iodo group at the 5-position and an ethanone group at the 2-position, contributing to its unique chemical properties.
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, the process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(5-Iodo-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Iodo-1H-indol-2-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-iodo-1H-indol-2-yl)ethanone involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins and enzymes . This binding can modulate biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(5-Iodo-1H-indol-2-yl)ethanone can be compared with other indole derivatives such as:
1-(1H-Indol-2-yl)ethanone: Lacks the iodo substitution, resulting in different reactivity and biological activity.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Contains additional functional groups, leading to varied applications and effects. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8INO |
---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
1-(5-iodo-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H8INO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3 |
InChI Key |
RPFDYVFXVRSHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(N1)C=CC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.